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molecular formula C13H12O4S B8493120 Phenol, 4-(4-(methylsulfonyl)phenoxy)- CAS No. 80622-22-6

Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Cat. No. B8493120
M. Wt: 264.30 g/mol
InChI Key: HZGRFEXXUNXOJK-UHFFFAOYSA-N
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Patent
US04349568

Procedure details

A solution of 37.3 g of 4-(4-(methylsulfonyl)phenoxy)-1-methoxybenzene (Example 18), 41 ml of 48% aqueous hydrogen bromide and 185 ml of glacial acetic acid was heated at reflux under nitrogen for 21 hrs. The reaction mixture was cooled and the solvent removed in vacuo. The product was collected by filtration, washed well with water and dried, which gave 35.0 g (98.9% yield) of the product. Recrystallization from aqueous ethanol gave purified 4-(4-(methylsulfonyl)phenoxy)phenol, mp 129°-130° C.
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Yield
98.9%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].Br>C(O)(=O)C>[CH3:1][S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[CH:7][CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
37.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(OC2=CC=C(C=C2)OC)C=C1
Name
Quantity
41 mL
Type
reactant
Smiles
Br
Name
Quantity
185 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 21 hrs
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(OC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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